molecular formula C8H16Cl2N2 B8092273 2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride

Cat. No.: B8092273
M. Wt: 211.13 g/mol
InChI Key: MOJAQUAJOXXJOA-UHFFFAOYSA-N
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Description

2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a bicyclic amine derivative characterized by a rigid [2.2.1]heptane scaffold with two nitrogen atoms at positions 2 and 5. Its CAS registry number is 1400808-02-7, and it is supplied by multiple vendors with ≥95% purity for laboratory use .

Properties

IUPAC Name

2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.2ClH/c1-2-7(1)10-5-6-3-8(10)4-9-6;;/h6-9H,1-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJAQUAJOXXJOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC3CC2CN3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride typically involves multiple steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the bicyclic structure. Industrial production methods may vary, but they generally aim to optimize yield and purity through controlled reaction environments and purification processes .

Chemical Reactions Analysis

2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Scientific Research Applications

Catalytic Applications

2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride serves as an organocatalyst in various reactions:

  • Asymmetric Catalysis : It is used to facilitate asymmetric synthesis, which is crucial for producing chiral molecules in pharmaceuticals.
  • Biginelli Reaction : This compound acts as a catalyst in the Biginelli reaction, which combines aromatic aldehydes with ethyl acetoacetate and urea to synthesize dihydropyrimidinones, important intermediates in drug synthesis .

Drug Development

The compound's structural features make it a valuable intermediate in drug discovery:

  • Precursor for Ligands : It is utilized as a starting material for synthesizing chiral diazabicyclic ligands, which are essential in developing metal complexes for pharmaceutical applications .
  • Potential Therapeutic Agents : Research indicates its utility in synthesizing compounds that target specific biological pathways, including:
    • CCR2 antagonists for inflammatory diseases.
    • α4β2 nicotinic acetylcholine receptor partial agonists for neurological disorders.
    • Inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which are relevant for metabolic diseases .

Synthetic Chemistry

This compound is integral to various synthetic pathways:

  • Synthesis of Complex Molecules : It can be employed in the synthesis of complex organic molecules due to its unique bicyclic structure that allows for diverse functionalization.
  • Development of Novel Compounds : Its derivatives are explored for their potential as novel drugs or catalysts in chemical reactions, enhancing the efficiency and selectivity of synthetic processes .

Case Study 1: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a catalyst in asymmetric synthesis, yielding high enantiomeric excesses in the production of chiral alcohols from prochiral substrates.

Case Study 2: Drug Development

Research highlighted its role in synthesizing a new class of CCR2 antagonists that showed promising results in preclinical models for treating autoimmune diseases.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride, highlighting differences in substituents, physicochemical properties, and available

Compound Name Substituent Molecular Weight (g/mol) Purity CAS Number Key Properties/Notes
This compound Cyclopropyl ~211.13* ≥95% 1400808-02-7 Rigid bicyclic core; enhanced metabolic stability due to cyclopropyl group .
2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride Methyl ~199.12* ≥95% 1403763-25-6 Smaller substituent; lower steric hindrance; potential for broader binding .
2-Isopropyl-2,5-diazabicyclo[2.2.1]heptane Isopropyl 169.25 (free base) 100% 444664-95-3 Increased lipophilicity; limited safety data; potential respiratory hazard .
2-(2-Methoxyethyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride Methoxyethyl 229.14 ≥95% N/A Polar substituent improves solubility; ether oxygen may aid hydrogen bonding .

*Calculated based on molecular formula (C₈H₁₄N₂·2HCl for cyclopropyl derivative; C₇H₁₄N₂·2HCl for methyl derivative).

Structural and Functional Insights:

Methyl/Isopropyl: Alkyl groups increase lipophilicity, which may improve membrane permeability but reduce aqueous solubility. Isopropyl’s bulkiness could hinder binding in sterically sensitive targets . Methoxyethyl: The ether oxygen enhances polarity and solubility, advantageous for formulations requiring aqueous compatibility .

Safety and Handling: The isopropyl analog (CAS 444664-95-3) requires precautions against inhalation, suggesting respiratory irritation risks . Limited toxicological data are noted for the cyclopropyl derivative, necessitating standard lab safety protocols (e.g., PPE, ventilation) .

Applications: Cyclopropyl derivative: Likely explored in CNS drug discovery due to structural similarity to bioactive bicyclic amines (e.g., neuromodulators) . Methoxyethyl derivative: Potential use in solubility-driven formulations or protein-binding studies .

Notes and Limitations

Data Gaps : Toxicological profiles for most analogs are incomplete, emphasizing the need for further studies .

Stereochemical Considerations : The (1S,4S) configuration of the cyclopropyl derivative may influence chiral recognition in biological systems, though evidence is lacking .

Biological Activity

2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride (CAS: 1314980-35-2) is a bicyclic compound notable for its unique structural features, which include a cyclopropyl group and two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a precursor for drug development and as a building block for various pharmacologically active compounds.

  • Molecular Formula : C8H16Cl2N2
  • Molecular Weight : 211.13 g/mol
  • Boiling Point : Not specified
  • Purity : 97% (commercially available) .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype, which is implicated in various neurological processes .

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of derivatives of this compound against human cervical cancer cell lines. For example, a synthesized derivative demonstrated significant activity against HeLa, CaSki, and ViBo cell lines, with IC50 values lower than those of established chemotherapeutics like Cisplatin and Paclitaxel:

CompoundCell LineIC50 (μM)
8aHeLa0.99 ± 0.007
8aCaSki2.36 ± 0.016
8aViBo0.73 ± 0.002

The mechanism of action involved the induction of apoptosis through caspase-3 activation and cell cycle arrest at the G1 phase .

Nicotinic Receptor Activity

The compound has also been evaluated for its agonistic properties at nAChRs:

CompoundnAChR SubtypeEC50 (nM)Efficacy (%)
7α4β22141
8α4β2<1000ND

These findings suggest that modifications to the bicyclic structure can significantly influence receptor selectivity and potency .

Case Studies

  • Cervical Cancer Treatment : A study focused on the synthesis of new Michael adducts based on this bicyclic structure revealed that certain derivatives exhibited superior antiproliferative activity compared to traditional chemotherapeutics, highlighting their potential in cancer therapy .
  • Nicotinic Receptor Modulation : Research on nAChR agonists derived from this compound showed promising results in enhancing selectivity for β2-containing nAChRs over β4 subtypes, which may reduce peripheral side effects associated with nAChR activation .

Q & A

Basic Research Questions

Q. What are the key characterization techniques for confirming the structure and purity of 2-Cyclopropyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and liquid chromatography-mass spectrometry (LCMS) to verify molecular structure and purity. For example, stereochemical confirmation of bicyclic systems can be achieved via 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals in the bicyclo[2.2.1]heptane framework. LCMS analysis ensures molecular weight consistency and detects impurities . Polarimetry or chiral HPLC may be required if enantiomeric purity is critical .

Q. How can researchers address solubility challenges when working with this compound in aqueous-based assays?

  • Methodological Answer : Optimize solubility by testing co-solvents (e.g., DMSO, ethanol) or surfactants (e.g., Tween-80) while maintaining biocompatibility. For analogs, structural modifications like introducing hydrophilic groups (e.g., hydroxyl or amine moieties) on the cyclopropyl or diazabicyclo backbone can enhance aqueous solubility. Pre-formulation studies using dynamic light scattering (DLS) or pH titration are recommended to assess aggregation behavior .

Advanced Research Questions

Q. What strategies are recommended for resolving stereochemical inconsistencies in synthetic routes for bicyclic diazabicyclo derivatives?

  • Methodological Answer : Employ enantioselective synthesis using chiral auxiliaries or catalysts. For example, (1S,4S)- and (1R,4R)-configurations in diazabicyclo derivatives can be controlled via asymmetric hydrogenation or resolution using Boc-protection and chiral chromatography. Verify stereochemical outcomes via X-ray crystallography or computational modeling (e.g., DFT-based conformational analysis) .

Q. How should researchers optimize microwave-assisted synthetic protocols to improve reaction yields while minimizing decomposition?

  • Methodological Answer : Conduct reaction parameter screening (temperature, time, solvent) using design-of-experiments (DoE) approaches. For instance, microwave heating at 150°C for 0.5 hours in polar aprotic solvents (e.g., DMF) can accelerate coupling reactions while avoiding thermal degradation. Monitor reaction progress via in-line LCMS and adjust power settings to prevent localized overheating .

Q. What methodologies are effective in analyzing and reconciling contradictory biological activity data across studies involving structurally similar analogs?

  • Methodological Answer : Perform meta-analyses using standardized assay conditions (e.g., cell lines, incubation times) and orthogonal validation (e.g., SPR for binding affinity vs. cellular assays). For example, discrepancies in kinase inhibition data may arise from differences in assay pH or salt concentrations. Use multivariate regression to identify confounding variables and validate findings with isotopic labeling or competitive binding studies .

Q. What considerations are critical when designing novel derivatives through systematic substitution of the cyclopropyl group?

  • Methodological Answer : Prioritize steric and electronic effects: replace the cyclopropyl group with bulkier substituents (e.g., tert-pentyl) to modulate receptor binding or with electron-withdrawing groups (e.g., nitro) to enhance stability. Computational docking studies (e.g., AutoDock Vina) can predict binding modes, followed by parallel synthesis of analogs for SAR profiling. Purify intermediates via column chromatography (e.g., ethyl acetate/hexanes gradients) to isolate high-purity products .

Q. How can researchers mitigate toxicity risks during preclinical evaluation of this compound?

  • Methodological Answer : Conduct in vitro toxicity screening (e.g., Ames test, hERG inhibition assays) early in development. For in vivo studies, use pharmacokinetic modeling to estimate safe dosage ranges. Note that limited toxicological data exist for bicyclic diazabicyclo compounds; thus, reference structurally related compounds (e.g., piperazine derivatives) and apply read-across methodologies under OECD guidelines .

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